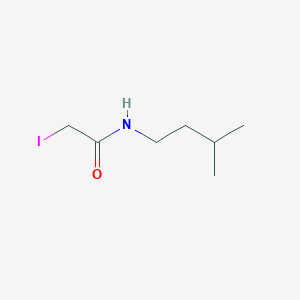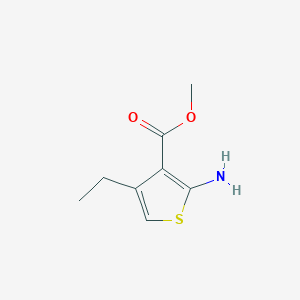![molecular formula C12H13N3 B13990302 4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine CAS No. 62679-40-7](/img/structure/B13990302.png)
4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridylmethylamines. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and another pyridine ring attached via a methylene bridge. Pyridylmethylamines are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 4-methylpyridine with 2-chloromethylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxides of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyridylmethylamines with various substituents.
科学的研究の応用
作用機序
The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(pyridin-2-ylmethyl)pyridin-2-amine: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and reactivity.
4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine: The position of the pyridine ring attachment differs, which can influence its chemical behavior and applications.
Uniqueness
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is unique due to the presence of the methyl group on the pyridine ring, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. This structural feature may also influence its reactivity and stability in various chemical reactions .
特性
CAS番号 |
62679-40-7 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
4-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-5-7-14-12(8-10)15-9-11-4-2-3-6-13-11/h2-8H,9H2,1H3,(H,14,15) |
InChIキー |
ITGWHHMDIMACAS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)NCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)
![1-Bromo-4-[(methylsulfanyl)methoxy]benzene](/img/structure/B13990257.png)





